Citramalic acid

Bioleaching Rare Earth Elements Thorium Selectivity

Citramalic acid (2-hydroxy-2-methylbutanedioic acid, CAS 597-44-4) is a specialty chiral 2-hydroxydicarboxylic acid differentiated from malic acid by a methyl group at C2. This structural feature confers unique metabolic fates—including specific cleavage to pyruvate/acetyl-CoA by citramalate lyase—and altered chelation behavior that reduces radioactive thorium co-extraction by 4.7× compared to citric acid in REE bioleaching. For plant metabolomics, it serves as an irreplaceable tracer for the citramalate pathway, with accumulation increases up to 165-fold during fruit ripening. Procure this compound when functional specificity for the C5-branched dibasic acid metabolism pathway or selective metal mobilization is required, where generic analogs cannot substitute.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 597-44-4
Cat. No. B1208788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitramalic acid
CAS597-44-4
Synonymsalpha-methylmalate
citramalate
citramalate, (+-)-isomer
citramalate, (R)-isomer
citramalate, (S)-isomer
citramalic acid
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
InChIKeyXFTRTWQBIOMVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citramalic Acid (CAS 597-44-4) as a Chiral 2-Methylmalic Acid Analog for Specialized Bioleaching and Metabolic Research


Citramalic acid (2-hydroxy-2-methylbutanedioic acid, CAS 597-44-4) is a chiral 2-hydroxydicarboxylic acid structurally related to malic acid, differentiated by a methyl substitution at the C2 position [1]. This compound exists in both D- and L-enantiomeric forms and is a recognized human, plant, and microbial metabolite [2]. It is synthesized enzymatically via the condensation of pyruvate and acetyl-CoA, a reaction catalyzed by citramalate synthase [3], and can be hydrated from mesaconic acid. Its structural distinctiveness and its role as a metabolic intermediate underpin its niche utility in biochemical and industrial research contexts where standard analogs lack the required functional specificity.

Why Citramalic Acid (CAS 597-44-4) Is Not Interchangeable with Common Analogs like Malic or Citric Acid


The structural deviation of citramalic acid—specifically the methyl group at the C2 position—confers distinct physicochemical and biological properties that preclude simple substitution with analogs such as malic acid or citric acid [1]. While malic acid lacks this methyl group, citramalic acid exhibits unique metabolic fates, including specific cleavage to pyruvate and acetyl-CoA by citramalate lyase, a pathway distinct from malic acid degradation [2]. Furthermore, the presence of the methyl group alters its chelation behavior and bioleaching selectivity, leading to significant quantitative differences in metal solubilization compared to citric acid [3]. These differences underscore the necessity for using citramalic acid specifically in applications that require its unique biochemical interactions or selective metal-binding properties.

Quantitative Performance Benchmarks for Citramalic Acid (CAS 597-44-4) vs. Key Analogs


Superior Thorium Selectivity in Monazite Bioleaching Compared to Citric Acid

In a metabolomic study on Paecilomyces fungus-mediated bioleaching of monazite ore, citramalic acid demonstrated a significantly lower co-extraction of radioactive thorium (Th) compared to citric acid, a standard leaching agent. Citramalic acid solubilized 0.25 ± 0.01 mg/L of thorium, whereas citric acid released 1.18 ± 0.01 mg/L, representing a 4.7-fold reduction in unwanted Th mobilization [1]. This enhanced selectivity for rare earth elements over radioactive byproducts is a critical performance differentiator.

Bioleaching Rare Earth Elements Thorium Selectivity

Differential Accumulation and Metabolic Flux in Apple Ripening vs. Malic Acid Pathways

During the ripening of apple fruit, citramalic acid exhibits a dramatic and genotype-dependent accumulation pattern that is not mirrored by malic acid. In high branched-chain (BC) ester-producing apple lines, citramalic acid content increased 15- to 165-fold during ripening, whereas in low BC ester-producing lines, the increase was only 1.3- to 2.9-fold [1]. This contrasts with malic acid metabolism, which is not directly linked to this specific BC ester biosynthesis pathway.

Plant Metabolism Branched-Chain Ester Biosynthesis Fruit Ripening

Natural Abundance in Pitaya Fruit: A Quantitative Basis for Sourcing vs. Synthetic Malic Acid

In a comprehensive analysis of pitaya (dragon fruit), citramalic acid was identified as the dominant organic acid, accounting for 7.56% to 71.42% of the total acid pool [1]. The absolute concentration of citramalic acid reached up to 12.90 mg/g dry weight (DW) in the pulp and 12.82 mg/g DW in the peel [1]. This natural abundance is a key differentiator from malic acid, which is not the major acid component in this fruit.

Natural Product Chemistry Quantitative Analysis Pitaya (Dragon Fruit)

Strategic Application Scenarios for Citramalic Acid (CAS 597-44-4) Based on Differential Performance


Selective Bioleaching of Rare Earth Elements from Monazite Ores

Research groups and companies developing environmentally friendly bioleaching processes for rare earth elements (REEs) should procure citramalic acid over generic organic acids like citric acid. As established, citramalic acid mobilizes REEs (e.g., 15.0 mg/L) while co-extracting 4.7 times less radioactive thorium than citric acid [1]. This selectivity reduces downstream separation costs and minimizes radioactive waste, making citramalic acid a functionally superior lixiviant for this specific industrial biotechnology application.

Metabolic Flux Analysis and Biomarker Discovery in Plant Physiology

Plant metabolomics researchers investigating the biosynthesis of branched-chain esters or the genetic regulation of fruit ripening should use citramalic acid as a key analytical standard and metabolic tracer. Its differential accumulation pattern (up to a 165-fold increase during ripening in specific apple lines) is a specific, quantifiable marker for the citramalate pathway, a metabolic route not accessible to malic acid [2]. Procurement of high-purity citramalic acid is essential for the accurate quantification and study of this unique metabolic flux.

Natural Product Extraction and Ingredient Formulation from Pitaya Biomass

Companies in the nutraceutical, food, and cosmetic sectors interested in natural, plant-derived hydroxy acids should source or quantify citramalic acid from pitaya fruit. Given that citramalic acid constitutes up to 71.42% of the total acid pool and can be found at concentrations up to 12.90 mg/g DW in the pulp, pitaya represents a commercially viable, natural source for this compound [3]. This provides a compelling rationale for procuring either the natural extract or the pure standard for quality control, distinct from synthetic malic acid-based products.

Enzymology Studies of Branched-Chain Dicarboxylic Acid Metabolism

Biochemists studying the specificity and mechanism of enzymes like citramalate synthase (CIM) or citramalyl-CoA lyase require citramalic acid as a substrate. Its specific cleavage to pyruvate and acetyl-CoA is a defining reaction in the C5-branched dibasic acid metabolism pathway, a function not replicated by malic acid [4]. For studies involving the reversible formation of citramalic acid from 14C-labeled acetyl-CoA and pyruvate, the compound is an indispensable research tool, justifying its procurement over other 2-hydroxydicarboxylic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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